N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse structural components and potential applications in medicinal chemistry. It features a pyrazole moiety, an imidazoquinazoline core, and a thiophenyl group, which contribute to its unique chemical properties.
This compound is classified within the realm of heterocyclic compounds, specifically focusing on imidazoquinazolines and their derivatives. The compound can be synthesized through various chemical pathways involving multiple steps that utilize readily available starting materials. Its molecular formula is with a molecular weight of approximately 545.68 g/mol .
The synthesis of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves several key steps:
The molecular structure of N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can be represented in various formats, including SMILES and InChI notations:
C(C(=O)N(Cc1cccs1)C(=O)N(Cc2ncnc(c2=O)c3ccccc3)C(=O)S)C(=O)N(C(C)C)C
This representation illustrates the connectivity between various functional groups within the molecule.
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo several types of chemical reactions:
The mechanism of action for N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves interactions with specific molecular targets such as enzymes and receptors. The structural characteristics enable high specificity binding to these targets, potentially modulating their activity and leading to therapeutic effects in biological systems .
The compound exhibits several notable physical properties:
Key chemical properties include:
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-y]}acetamide has potential applications in various scientific fields:
This compound represents a versatile scaffold for further research and development in medicinal chemistry and related fields.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0